An In-Depth Technical Guide to 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone: Properties, Structure, and Synthesis
An In-Depth Technical Guide to 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This bicyclic system, which fuses a pyrrole and a pyridine ring, serves as a versatile building block in the design of novel therapeutic agents. Its unique electronic properties and structural rigidity make it an attractive framework for targeting a range of biological targets. Notably, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent anticancer activities, highlighting the immense potential of this chemical class in drug discovery and development.[1][2][3] This guide focuses on a key derivative, 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, providing a comprehensive overview of its chemical properties, structure, synthesis, and its role as a crucial intermediate in the creation of advanced pharmaceutical compounds.
Chemical Structure and Properties
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is a molecule of significant interest due to its potential as a precursor in the synthesis of more complex, biologically active molecules. A thorough understanding of its fundamental chemical and physical properties is essential for its effective utilization in research and development.
Core Structure and Nomenclature
The systematic IUPAC name for this compound is 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. It is also commonly referred to as 3-acetyl-5-azaindole. The structure consists of a 1H-pyrrolo[3,2-c]pyridine core with an acetyl group substituted at the 3-position of the pyrrole ring.
Key Identifiers:
Diagram of the Chemical Structure of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone:
Caption: Chemical structure of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone.
Physicochemical Properties
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [6] |
| Molecular Weight | 160.18 g/mol | [6] |
| CAS Number | 460053-60-5 | [4][5] |
Note: Further experimental determination of physical properties is recommended for precise applications.
Spectroscopic Data
Detailed spectroscopic data is paramount for the unambiguous identification and characterization of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. While a specific spectrum for this compound is not available, the expected spectral features can be predicted based on its structure and data from similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton of the pyrrole ring.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the heterocyclic rings.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the ketone, typically in the region of 1650-1700 cm⁻¹. A broad absorption band corresponding to the N-H stretching of the pyrrole ring would also be expected around 3200-3500 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
The synthesis of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be approached in two main stages: the construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by the introduction of the acetyl group at the 3-position.
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
A common and effective method for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold starts from a substituted pyridine derivative. A detailed protocol for the synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been reported and can be adapted.[1][2][3]
Workflow for the Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine:
Caption: Synthetic pathway to the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.
Experimental Protocol for 6-bromo-1H-pyrrolo[3,2-c]pyridine:
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Nitration: 2-bromo-5-methylpyridine-1-oxide is treated with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.[1][2][3]
-
Enamine Formation: The resulting nitro compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to form the key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.[1][2][3]
-
Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization using iron powder in acetic acid. The reaction mixture is heated, and upon completion, the product is isolated and purified to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1][2][3]
Debromination of the 6-bromo-1H-pyrrolo[3,2-c]pyridine would then be necessary to obtain the parent 1H-pyrrolo[3,2-c]pyridine scaffold before proceeding to the acylation step.
Acylation of 1H-pyrrolo[3,2-c]pyridine
The introduction of the acetyl group at the 3-position of the 1H-pyrrolo[3,2-c]pyridine core is typically achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Proposed Synthesis of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone:
Caption: Friedel-Crafts acylation for the synthesis of the target compound.
Generalized Experimental Protocol for Friedel-Crafts Acylation:
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Reaction Setup: To a solution of 1H-pyrrolo[3,2-c]pyridine in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., aluminum chloride) is added at a low temperature (typically 0 °C).
-
Addition of Acylating Agent: Acetyl chloride or acetic anhydride is then added dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Progression: The reaction is allowed to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone.
Applications in Drug Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, and 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone serves as a key intermediate in the synthesis of various biologically active molecules.
As a Precursor for Anticancer Agents
Recent research has demonstrated that derivatives of 1H-pyrrolo[3,2-c]pyridine exhibit potent anticancer activities by acting as colchicine-binding site inhibitors and disrupting tubulin polymerization.[1][2][3] These compounds have shown promising in vitro antiproliferative activity against various cancer cell lines.[1][2][3] 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be a crucial starting material for the synthesis of these more complex derivatives through further chemical modifications of the acetyl group or the heterocyclic core.
Safety and Handling
General Hazard Information (based on isomers):
-
Harmful if swallowed.[7]
-
Causes skin irritation.[7]
-
May cause an allergic skin reaction.[7]
-
Causes serious eye irritation.[7]
-
May cause respiratory irritation.[7]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its core structure is a key feature in a new generation of anticancer agents. This guide has provided a comprehensive overview of its chemical properties, structure, and synthetic routes. Further research to fully characterize its physical properties and explore its reactivity will undoubtedly expand its utility as a versatile building block for the synthesis of novel and potent therapeutic agents.
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ChemUniverse. (n.d.). 1-(1h-pyrrolo[3,2-c]pyridin-3-yl)ethanone. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. National Institute of Standards and Technology. Retrieved from [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
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A152426 [460053-60-5]. (n.d.). 1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanone. Retrieved from [Link]
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PubChem. (n.d.). 1-(6-hydroxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025, August 22). (E)-1,2-Dichloroethene. Retrieved from [Link]
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